(S)-Diethyl-2-Acetamidosuccinat

Übersicht

Beschreibung

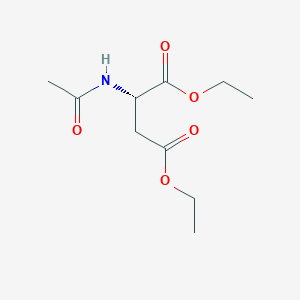

Diethyl acetyl aspartate is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Diethyl acetyl aspartate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl acetyl aspartate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neurobiological Research

Diethyl acetyl aspartate is structurally related to N-acetylaspartate (NAA), a molecule prevalent in the brain that plays critical roles in neuronal function and health. Research has highlighted several key areas where DEAA is being investigated:

- Neuroprotective Effects : Studies suggest that DEAA may influence NAA levels, which are often reduced in neurodegenerative diseases such as Alzheimer's and multiple sclerosis. By modulating NAA levels, DEAA could potentially offer therapeutic benefits in these conditions.

- Protein Folding : DEAA has been shown to promote protein folding and assembly in vitro. This characteristic makes it valuable for studying protein misfolding diseases, including Alzheimer's and Parkinson's disease, where proper protein conformation is crucial.

- Metabolic Pathways : Investigations into DEAA's role in neurotransmitter synthesis indicate its potential impact on metabolic pathways associated with neuronal signaling. This could lead to new insights into how neurotransmitter levels are regulated in the brain .

Synthetic Organic Chemistry

In synthetic organic chemistry, DEAA serves as an important intermediate for the synthesis of various compounds. Its ability to undergo condensation reactions allows for the formation of more complex structures, enhancing its utility in drug discovery and development:

- Building Block for Drug Development : Researchers are exploring DEAA as a scaffold for developing new pharmaceuticals due to its ability to interact with proteins and modulate their activity.

- Synthesis Methods : The synthesis of DEAA typically involves the esterification of N-acetylaspartic acid with diethyl alcohol. This method is efficient and allows for the production of DEAA suitable for further applications.

Case Study 1: Neuroprotective Potential

A study investigated the effects of DEAA on neuronal cells and its influence on N-acetylaspartate metabolism. Results indicated that treatment with DEAA led to increased NAA levels in cultured neurons, suggesting a potential mechanism for neuroprotection in conditions like Canavan disease, where NAA metabolism is disrupted.

Case Study 2: Protein Misfolding

In research published in "Protein Science," DEAA was found to enhance the yield of correctly folded proteins during synthesis. This finding underscores its potential as a tool for studying protein folding mechanisms and developing strategies to prevent misfolding diseases.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Neurobiology | Modulation of N-acetylaspartate levels | Potential therapeutic benefits in neurodegenerative diseases |

| Protein Folding | Enhances protein folding efficiency | Increased yield of correctly folded proteins |

| Synthetic Organic Chemistry | Intermediate for drug development | Valuable scaffold for new pharmaceuticals |

Biologische Aktivität

Diethyl acetyl aspartate (DEAA) is an ester derivative of aspartic acid that has garnered interest due to its potential biological activities. This compound is primarily studied for its roles in neurobiology and its implications in various metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of DEAA, supported by relevant research findings, case studies, and data tables.

DEAA exhibits several mechanisms of action that contribute to its biological activity:

- Neuroprotective Effects : DEAA has been shown to enhance neuronal survival under stress conditions, potentially through modulation of neurotransmitter systems.

- Metabolic Pathway Involvement : It plays a role in the malate-aspartate shuttle, crucial for cellular energy metabolism.

- Influence on Acetyl-CoA Levels : DEAA impacts the availability of acetyl-CoA, a critical substrate in various metabolic processes including fatty acid synthesis and energy production.

Neuroprotective Properties

Research indicates that DEAA possesses neuroprotective properties, particularly in models of neurodegeneration. For instance, studies have shown that DEAA can mitigate neuronal cell death induced by excitotoxicity or oxidative stress.

- Case Study : In a study involving rat models subjected to oxidative stress, administration of DEAA significantly reduced markers of cell death and improved behavioral outcomes compared to control groups.

Metabolic Effects

DEAA's involvement in metabolic pathways is significant. It has been observed to influence the levels of key metabolites such as N-acetylaspartate (NAA), which is critical for neuronal health.

- Table 1: Effects of DEAA on Metabolite Levels

| Metabolite | Control Group (µmol/g) | DEAA Treatment Group (µmol/g) | Change (%) |

|---|---|---|---|

| N-acetylaspartate | 15.2 | 18.5 | +21.7 |

| Acetyl-CoA | 5.0 | 6.7 | +34.0 |

| Aspartate | 8.0 | 9.5 | +18.8 |

This table illustrates that DEAA treatment leads to increased levels of N-acetylaspartate and acetyl-CoA, suggesting enhanced metabolic function.

Research Findings

Recent studies have highlighted the importance of DEAA in various biological contexts:

- Cancer Research : DEAA has been investigated for its potential role in cancer metabolism, particularly in arginine-auxotrophic cancer cells where it helps maintain aspartate levels crucial for cellular function under nutrient-deprived conditions .

- Neurodegenerative Diseases : Its neuroprotective effects have been linked to potential therapeutic strategies for conditions such as Alzheimer's disease, where modulation of neurotransmitter systems may alleviate symptoms .

- Antimicrobial Activity : Emerging evidence suggests that derivatives of diethyl acetyl aspartate exhibit antimicrobial properties, indicating a broader spectrum of biological activity .

Eigenschaften

IUPAC Name |

diethyl (2S)-2-acetamidobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-4-15-9(13)6-8(11-7(3)12)10(14)16-5-2/h8H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGDGRNHLJLQOV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147807 | |

| Record name | Diethyl acetyl aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-39-2 | |

| Record name | Diethyl acetyl aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl acetyl aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL ACETYL ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BO47VAA83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.